4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-

CAS No.: 3240-60-6

Cat. No.: VC17317699

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3240-60-6 |

|---|---|

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one |

| Standard InChI | InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3 |

| Standard InChI Key | QYXORJXXZRQXTL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(C(=N1)SC)C |

Introduction

Chemical Identity and Structural Characteristics

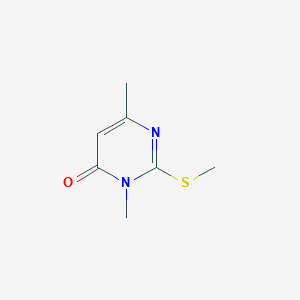

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- belongs to the pyrimidinone family, a class of nitrogen-containing heterocycles integral to nucleic acid chemistry and drug design. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. The IUPAC name, 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one, reflects its substitution pattern, which includes:

-

Methyl groups at positions 3 and 6 of the pyrimidine ring.

-

A methylthio group (-SMe) at position 2.

-

A keto group at position 4, which confers tautomeric flexibility (discussed in Section 3) .

The compound’s structural formula is represented as:

with the Standard InChI key:

InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 3240-60-6 | |

| Molecular Formula | C₇H₁₀N₂OS | |

| Molecular Weight | 170.23 g/mol | |

| IUPAC Name | 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one | |

| Tautomeric Forms | Keto-enol (see Section 3) |

Synthetic Methodologies

While direct synthesis protocols for 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- are sparsely documented, analogous pyrimidinone derivatives provide insight into plausible routes. A three-step strategy for synthesizing 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (a structurally related compound) offers a potential framework :

-

Cyclocondensation: Reacting acetylacetone with thiourea in the presence of hydrochloric acid yields 4,6-dimethyl-2-mercaptopyrimidine.

-

Methylation: Treating the mercapto intermediate with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) introduces the methylthio group.

-

Oxidation: Hydrogen peroxide and sodium tungstate oxidize the methylthio group to a methylsulfonyl moiety .

Adapting this approach, the target compound could be synthesized by halting the oxidation step at the methylthio stage. Key advantages of this method include:

-

Use of dimethyl carbonate as a greener methylating agent compared to toxic alternatives like dimethyl sulfate .

-

Phase-transfer catalysts (e.g., TBAB) enhancing reaction efficiency.

Table 2: Comparative Synthesis of Pyrimidinone Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Acetylacetone, thiourea, HCl | 82.3% | |

| Methylation | DMC, TBAB, K₂CO₃ | 85% | |

| Oxidation | H₂O₂, Na₂WO₄, TBAB | 98.4% |

Tautomerism and Structural Dynamics

The keto group at position 4 enables tautomeric interconversion between the 4-keto and 4-hydroxy (enol) forms, a phenomenon critical to the compound’s reactivity and biological interactions. Theoretical studies on 4-pyrimidone analogs reveal:

-

The 4-keto tautomer is thermodynamically favored in isolation due to resonance stabilization .

-

Solvent effects (e.g., water) minimally alter the stability hierarchy, though hydrogen bonding may stabilize enolic forms .

-

Intramolecular proton transfer requires substantial activation energy (~40–50 kcal/mol), limiting spontaneous tautomerization under standard conditions .

These findings suggest that 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- predominantly exists in the keto form, with implications for its:

-

Chemical reactivity: The electron-withdrawing keto group enhances susceptibility to nucleophilic attack at position 2.

-

Biological activity: Tautomeric stability may influence binding to enzymatic targets.

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

-

Biological Profiling: Screening against cancer cell lines and microbial panels to quantify efficacy.

-

Computational Studies: Molecular dynamics simulations to map tautomer-dependent target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume